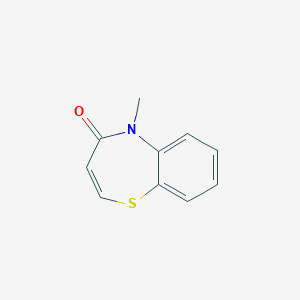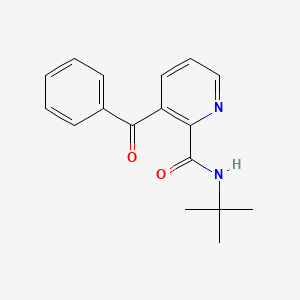
3-Benzoyl-N-tert-butylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is an organic compound with the molecular formula C18H20N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a benzoyl group attached to the pyridine ring and a tert-butyl group attached to the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Group: The benzoyl group can be introduced to the pyridine ring through a Friedel-Crafts acylation reaction. This involves the reaction of pyridine with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzoylated pyridine with tert-butylamine. This reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-N-tert-butylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Benzyl derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Benzoyl-N-tert-butylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials with specific chemical properties, such as catalysts or ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Benzoyl-N-tert-butylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and tert-butyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzoylpyridine: Lacks the tert-butyl and carboxamide groups, making it less bulky and potentially less selective in binding interactions.
N-tert-butylpyridine-2-carboxamide: Lacks the benzoyl group, which may reduce its ability to participate in certain chemical reactions.
Pyridine-2-carboxamide: A simpler structure without the benzoyl and tert-butyl groups, leading to different chemical properties and applications.
Uniqueness
3-Benzoyl-N-tert-butylpyridine-2-carboxamide is unique due to the combination of its benzoyl, tert-butyl, and carboxamide groups. This combination imparts distinct chemical properties, such as increased steric hindrance and enhanced binding affinity, making it valuable in various research and industrial applications.
Properties
CAS No. |
106240-80-6 |
|---|---|
Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-benzoyl-N-tert-butylpyridine-2-carboxamide |
InChI |
InChI=1S/C17H18N2O2/c1-17(2,3)19-16(21)14-13(10-7-11-18-14)15(20)12-8-5-4-6-9-12/h4-11H,1-3H3,(H,19,21) |
InChI Key |
ORCKEKKEBLKNPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC=N1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


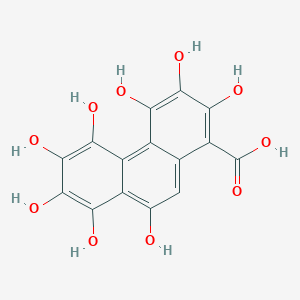
![2-{[(3-Ethylhexyl)oxy]carbonyl}benzoic acid](/img/structure/B14322578.png)
![5-[(3-Ethyl-4-methoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14322580.png)
![7-[(2-Hydroxypropyl)(methyl)amino]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B14322589.png)
![2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14322596.png)
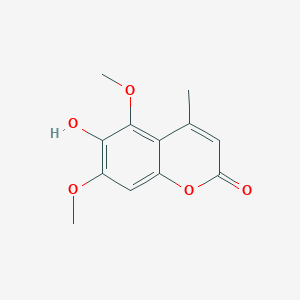
![Hydrazine, 1,2-bis[2,2,2-trichloro-1-(nitromethyl)ethyl]-](/img/structure/B14322613.png)
![2-[(Methanesulfinyl)methyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B14322617.png)
![4-[(1H-Benzimidazol-6-yl)amino]-4-oxobutanoic acid](/img/structure/B14322621.png)
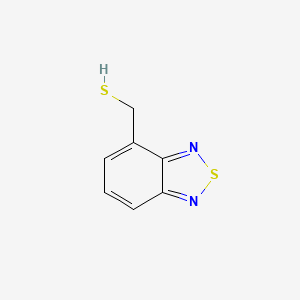
![Acetamide, N-[4-[(2,4-dioxo-5-thiazolidinylidene)methyl]phenyl]-](/img/structure/B14322636.png)

![Methyl [4-(benzyloxy)-3-nitrophenyl]acetate](/img/structure/B14322640.png)
